2,3-dihydro-2-hydroxy-4H-1-benzopyran-4-one
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Overview
Description
2-Hydroxychroman-4-one is a heterocyclic compound that belongs to the chromanone family. It is characterized by a benzene ring fused with a dihydropyran ring, with a hydroxyl group attached to the second carbon and a ketone group at the fourth position.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 2-hydroxychroman-4-one involves the use of 3-formylchromone and primary aromatic amines. The reaction is typically carried out in aqueous media using zinc proline as a catalyst. This method is advantageous due to its high yield, mild reaction conditions, and environmentally benign nature .
Industrial Production Methods
Industrial production of 2-hydroxychroman-4-one often employs similar synthetic routes but on a larger scale. The use of recyclable, non-toxic catalysts like zinc proline makes the process more sustainable and cost-effective .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxychroman-4-one undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the conversion of the hydroxyl group to a carbonyl group.
Reduction: The ketone group can be reduced to a hydroxyl group.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Various reagents, such as alkyl halides and acyl chlorides, can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 2-hydroxychroman-4-one can yield chromone derivatives, while reduction can produce chromanol derivatives .
Scientific Research Applications
2-Hydroxychroman-4-one has a wide range of applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of various heterocyclic compounds.
Biology: It exhibits significant biological activities, such as antioxidant, antimicrobial, and anticancer properties.
Medicine: It is used in the development of drugs targeting various diseases, including cancer and neurodegenerative disorders.
Industry: It is employed in the synthesis of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-hydroxychroman-4-one involves its interaction with various molecular targets and pathways. For instance, it can inhibit the activity of enzymes like acetylcholinesterase, which is involved in the breakdown of acetylcholine. This inhibition can lead to increased levels of acetylcholine, thereby exerting neuroprotective effects. Additionally, it can interact with reactive oxygen species, exhibiting antioxidant properties .
Comparison with Similar Compounds
2-Hydroxychroman-4-one can be compared with other similar compounds, such as:
Chroman-4-one: Lacks the hydroxyl group at the second position, resulting in different biological activities.
Chromone: Contains a double bond between the second and third carbons, which alters its reactivity and biological properties.
Flavonoids: These compounds have a similar structure but with additional functional groups that enhance their biological activities
Properties
CAS No. |
57669-32-6 |
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Molecular Formula |
C9H8O3 |
Molecular Weight |
164.16 g/mol |
IUPAC Name |
2-hydroxy-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C9H8O3/c10-7-5-9(11)12-8-4-2-1-3-6(7)8/h1-4,9,11H,5H2 |
InChI Key |
FWGMHNMRFXRFAY-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC2=CC=CC=C2C1=O)O |
Origin of Product |
United States |
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